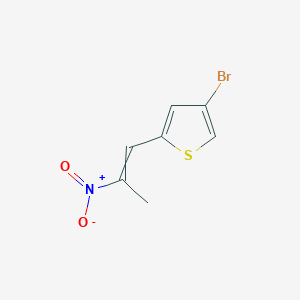

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

説明

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is a brominated thiophene derivative with a nitroalkene group.

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Palladium-Catalyzed Intramolecular Cyclization

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene undergoes C–H amination in the presence of palladium catalysts and carbon monoxide, forming thienopyrrole derivatives .

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/phenanthroline | |

| Temperature | 80–100°C | |

| CO Pressure | 1 atm | |

| Solvent | Toluene or THF | |

| Yield (thienopyrroles) | 70–97% |

Mechanistic Pathway

-

Radical Anion Formation : Single-electron transfer from Pd to the nitroalkene generates a radical anion intermediate .

-

Deoxygenation : CO reduces the nitro group to a nitroso intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the thiophene’s α-C–H bond forms a six-membered transition state, yielding N-hydroxythienopyrrole .

-

Reduction : Final Pd-mediated reduction produces the thienopyrrole .

Key Observation : Substituents on the nitroalkene (e.g., alkyl vs. aryl) influence reaction efficiency. Aliphatic substituents (e.g., methyl) enhance yields (94–97%), while phenyl groups reduce yields to ~60% .

Radical Trapping and Side Reactions

Under oxidative conditions (I₂/TBHP), the nitroalkene moiety participates in allylic sulfonation via a radical pathway .

Experimental Data

| Condition | Outcome | Source |

|---|---|---|

| I₂ (0.1 eq), 80°C, 8h | Allylic sulfones (e.g., 7a–7d) formed | |

| TEMPO addition | Reaction inhibition (radical trapping) |

Mechanistic Insight : The reaction proceeds through a thiyl radical intermediate, confirmed by TEMPO quenching experiments .

Reductive Transformations

The nitro group in this compound is reducible under catalytic hydrogenation or using iridium complexes .

Iridium-Catalyzed Reduction

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ir/phosphine complexes | |

| Reductant | Formic acid | |

| Temperature | 80°C | |

| Turnover Frequency | 1,200 h⁻¹ |

Outcome : Selective reduction of the nitro group to an amine without altering the thiophene or bromine substituents .

Thermal Decomposition and Polymerization

At elevated temperatures (>150°C), the nitroalkene group undergoes retro-Diels-Alder reactions or polymerization .

Key Observations

Structural and Spectral Features

科学的研究の応用

Organic Synthesis

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, making it a useful intermediate for synthesizing more complex organic compounds.

- Michael Addition Reactions: The nitro group enhances the electrophilicity of the double bond, facilitating Michael addition with nucleophiles.

Pharmaceutical Applications

Thiophene derivatives have been extensively studied for their biological activities. Specifically, this compound has shown promise in:

a. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties. A study demonstrated that compounds containing thiophene rings can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

b. Anti-inflammatory Properties

Thiophene derivatives have been linked to anti-inflammatory effects. The inhibition of specific enzymes involved in inflammatory processes makes this compound a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

a. Organic Electronics

Thiophenes are widely used in organic semiconductors due to their ability to conduct electricity. This compound can be incorporated into polymeric materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

b. Sensors

Due to its electronic properties, this compound can be utilized in sensor technology, particularly in detecting gases or biomolecules through changes in electrical conductivity.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study synthesized a series of thiophene derivatives, including this compound, which were tested against various microbial strains. The results indicated that certain modifications to the thiophene structure enhanced antimicrobial activity significantly, suggesting pathways for developing new therapeutic agents.

Case Study 2: Development of Organic Photovoltaics

Research involving the incorporation of this compound into polymer blends demonstrated improved charge mobility and efficiency in organic photovoltaic devices. This study highlighted the compound's potential in enhancing the performance of solar cells.

作用機序

The mechanism of action of 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to specific targets .

類似化合物との比較

2-Bromo-6-ethoxy-4-(2-nitroprop-1-en-1-yl)phenol: Similar structure with an ethoxy group instead of a thiophene ring.

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Similar structure with a benzene ring instead of a thiophene ring.

(E)-(2-Nitroprop-1-en-1-yl)benzene: Lacks the bromine atom but has a similar nitroprop-1-en-1-yl group.

Uniqueness: 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is unique due to the presence of both a bromine atom and a nitroalkene group on a thiophene ring.

生物活性

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a thiophene ring substituted with a bromo group and a nitroalkene moiety. The structural characteristics contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. In one study, various thiophene-linked compounds were tested against a panel of pathogenic bacteria and fungi. The results indicated that compounds similar to this compound demonstrated marked activity against Gram-positive bacteria and moderate activity against Gram-negative strains such as Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Moderate | Moderate | Inactive |

| Compound A | High | Low | Inactive |

| Compound B | Moderate | Moderate | Low |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that related thiophene compounds exhibited potent anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were found to be less than 25 μM, indicating significant cytotoxicity .

Case Study: Anticancer Efficacy

A study focusing on thiophene derivatives highlighted the structure–activity relationship (SAR), where the presence of halogen substituents at specific positions on the thiophene ring enhanced the anticancer activity. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and DNA damage .

The proposed mechanism for the biological activity of this compound involves several pathways:

- Oxidative Stress Induction : The nitro group may generate reactive oxygen species (ROS), leading to cellular damage.

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

特性

IUPAC Name |

4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFWRSIMNNRSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369723 | |

| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-19-3 | |

| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。